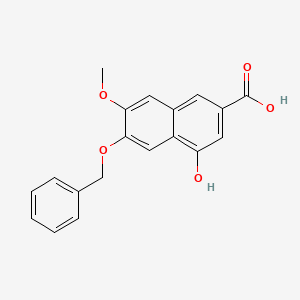

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)-

Description

The compound 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- is a naphthalene derivative with a carboxylic acid group at position 2 and three distinct substituents:

- 4-hydroxy (-OH) at position 4,

- 7-methoxy (-OCH₃) at position 7,

- 6-(phenylmethoxy) (-OCH₂C₆H₅) at position 4.

Properties

Molecular Formula |

C19H16O5 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

4-hydroxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C19H16O5/c1-23-17-9-13-7-14(19(21)22)8-16(20)15(13)10-18(17)24-11-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3,(H,21,22) |

InChI Key |

VBGILXIOYMCPPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of substituted naphthalenecarboxylic acids such as the target compound generally involves:

- Functionalization of the naphthalene ring with hydroxyl and methoxy groups.

- Introduction of a carboxylic acid group at the 2-position.

- Installation of a phenylmethoxy substituent at the 6-position.

A typical approach starts from hydroxy-naphthoic acid derivatives, followed by selective alkylation and esterification steps, and concludes with hydrolysis to yield the free acid.

Key Steps and Reagents

The following detailed steps are adapted and generalized from a comprehensive patent (US3772338A) describing analogous naphthalene derivatives preparation:

Formation of Naphthoyl Chloride Intermediate

- Starting from 1-hydroxy-2-naphthoic acid, thionyl chloride is used to convert the carboxylic acid group into the corresponding acid chloride.

- Reaction conditions: Stirring at room temperature for 2-3 days in dry benzene with catalytic N,N-dimethylformamide to facilitate the reaction.

- This step yields l-hydroxy-2-naphthoyl chloride as a pale yellow solid (melting point ~87-88 °C).

Esterification to Methyl Naphthoate

- The acid chloride is reacted with anhydrous methanol in an exothermic reaction to form l-hydroxy-2-methyl naphthoate.

- Heating on a steam bath for 5 minutes ensures completion.

- The product is isolated by chilling and filtration, with yields around 92%.

Friedel-Crafts Type Reaction to Install Phenylmethoxy Group

- The methyl naphthoate is dissolved in dry tetrachloroethane and cooled in an ice bath.

- Anhydrous aluminum chloride is added cautiously as a Lewis acid catalyst.

- Nitrobenzene may be added as a solvent or reaction medium.

- The phenylmethoxy group is introduced via reaction with a suitable phenylmethoxy-containing intermediate or reagent.

- The reaction mixture is stirred overnight and worked up by acidification and solvent removal, yielding a crude substituted naphthalide intermediate.

-

- The methyl ester group is hydrolyzed under alkaline conditions using potassium hydroxide or sodium hydroxide in aqueous or aqueous-alcoholic media.

- Typical conditions involve heating on a steam bath for 2-3 hours.

- Acidification with hydrochloric acid precipitates the free acid.

- Purification by recrystallization from glacial acetic acid yields the target compound as a white solid.

Selective Alkylation for Methoxy and Phenylmethoxy Substituents

- Hydroxy groups on the naphthalene ring are selectively methylated or benzylated using alkyl halides (e.g., methyl iodide for methoxy, benzyl bromide for phenylmethoxy) in the presence of strong bases such as potassium tert-butoxide.

- Reactions are typically conducted under reflux in dry solvents like isopropanol or dimethylformamide.

- The reaction mixture is cooled, acidified, and the product is isolated by filtration and recrystallization.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride, DMF catalyst | Dry benzene | Room temp, 2-3 days | ~90 | Pale yellow solid, mp 87-88 °C |

| Esterification | Anhydrous methanol | Methanol | Steam bath, 5 min | ~92 | Exothermic reaction |

| Friedel-Crafts substitution | AlCl3, nitrobenzene | Tetrachloroethane | Ice bath to RT, overnight | 50-60 | Rich purple/brown solution, requires careful handling |

| Hydrolysis | KOH or NaOH (3% aqueous/alcoholic) | Dioxane/ethanol/water | Steam bath, 2-3 hours | Variable | Acidification precipitates free acid |

| Alkylation (methylation/benzylation) | Methyl iodide or benzyl bromide, KOtBu | Isopropanol/DMF | Reflux, 5-15 hours | Moderate | Selective O-alkylation of hydroxy groups |

Purification Techniques

- Filtration of precipitates followed by washing with solvents such as ethanol, chloroform, or acetic acid.

- Recrystallization from glacial acetic acid or toluene to remove trace impurities.

- Drying under vacuum or in a vacuum oven to obtain pure crystalline products.

Representative Example (Adapted)

Preparation of 4-hydroxy-7-methoxy-6-(phenylmethoxy)-2-naphthalenecarboxylic acid

- Start with 1,6-dihydroxy-2-naphthoic acid.

- Selectively methylate the 7-hydroxy position using methyl iodide and potassium tert-butoxide in dry DMF.

- Benzylate the 6-hydroxy position with benzyl bromide under similar conditions.

- Convert the acid to acid chloride using thionyl chloride.

- Esterify with methanol.

- Conduct Friedel-Crafts acylation to introduce any further substituents if needed.

- Hydrolyze the ester to the free acid.

- Purify by recrystallization.

Analysis of Preparation Methods

Advantages

- The use of thionyl chloride and methanol for esterification is a well-established, high-yielding method.

- Friedel-Crafts acylation with aluminum chloride allows for selective substitution on the naphthalene ring.

- Alkylation with alkyl halides under basic conditions provides good regioselectivity for methoxy and phenylmethoxy group installation.

Challenges

- The Friedel-Crafts reaction requires careful control of temperature and moisture exclusion to prevent side reactions.

- Purification can be complicated by the presence of closely related by-products and oligomers.

- Alkylation steps may require optimization to avoid over-alkylation or incomplete substitution.

Research Perspectives

- Alternative milder methods for selective O-alkylation using phase-transfer catalysts or enzymatic methods could improve selectivity.

- Use of microwave-assisted synthesis to reduce reaction times and improve yields.

- Green chemistry approaches to replace hazardous reagents like thionyl chloride and aluminum chloride.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy and phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

1,4-Bis(phenylmethoxy)-2-naphthalenecarboxylic acid (EP15)

- Substituents : Phenylmethoxy groups at positions 1 and 3.

- Activity : Acts as a viral entry inhibitor against Ebola virus and SARS-CoV-2. Synthesized via hydrolysis and column chromatography (78% yield) .

- Mechanism : The bis-phenylmethoxy configuration may enhance interaction with viral envelope proteins, though exact binding is uncharacterized.

- Key Data :

6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalenecarboxylic Acid (AHPN)

- Substituents : Adamantyl-hydroxyphenyl group at position 5.

- Activity: Induces apoptosis in retinoid-resistant cancer cells (e.g., HL-60R leukemia, MDA-MB-231 breast cancer) via a retinoid receptor-independent pathway .

- Mechanism : Triggers TR3 transcription factor expression and mitochondrial membrane depolarization.

- Key Data: IC₅₀: ~1–5 µM across multiple cancer cell lines. No RAR/RXR transcriptional activation, unlike standard retinoids .

6-Methoxy-2-Naphthalenecarboxylic Acid

- Substituents : Methoxy group at position 6.

- Safety data indicate handling precautions (e.g., avoid inhalation) .

Structural and Functional Comparison Table

Key Insights from Analogues

Substituent Position Matters: The 6-(phenylmethoxy) group in the target compound mirrors EP15’s substituents but at different positions. Methoxy groups (e.g., at position 6 or 7) may reduce solubility but improve metabolic stability compared to hydroxyl groups .

Functional Group Impact :

- Hydroxyl groups (e.g., 4-OH in the target compound) can participate in hydrogen bonding, critical for receptor interactions. AHPN’s 4-hydroxyphenyl group is essential for apoptosis induction .

- Adamantyl groups (in AHPN) confer rigidity and enhance lipophilicity, aiding membrane penetration .

Therapeutic Potential: The target compound’s 7-methoxy and 6-(phenylmethoxy) groups may synergize for dual antiviral and anticancer effects, though experimental validation is needed.

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- is a complex organic compound with the molecular formula C19H16O4. It is a derivative of naphthalene and features several functional groups that contribute to its biological activity. This compound has been the subject of various studies aimed at understanding its potential applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.

Molecular Structure

The structure of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- includes:

- Naphthalene core : A polycyclic aromatic hydrocarbon.

- Functional groups : Hydroxyl (-OH), methoxy (-OCH3), and phenylmethoxy groups.

Synthesis

The synthesis typically involves multiple steps:

- Friedel-Crafts acylation : Introduces the carboxylic acid group.

- Hydroxylation and methoxylation reactions : Add hydroxyl and methoxy groups.

- Williamson ether synthesis : Introduces the phenylmethoxy group through a reaction with phenylmethanol under basic conditions .

Antimicrobial Properties

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and death .

The biological activity is thought to be mediated by interactions with specific molecular targets:

- Enzymatic inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Receptor modulation : It may interact with cell surface receptors, altering cellular responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various naphthalene derivatives, including 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)-. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a recent study, researchers investigated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a significant decrease in cell viability (by approximately 60% at 50 µM) compared to control groups. The study suggested that this effect was mediated through apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Notable Activities |

|---|---|---|---|

| 2-Naphthalenecarboxylic acid | C11H8O3 | Carboxylic acid | Limited biological activity |

| 4-Hydroxy-2-naphthalenecarboxylic acid | C11H10O4 | Hydroxyl, Carboxylic acid | Moderate antimicrobial activity |

| 7-Methoxy-2-naphthalenecarboxylic acid | C12H10O3 | Methoxy, Carboxylic acid | Antimicrobial properties |

The presence of multiple functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- enhances its reactivity and potential for diverse applications compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 4-hydroxy-7-methoxy-6-(phenylmethoxy)-2-naphthalenecarboxylic acid?

To synthesize this compound, prioritize protecting-group strategies due to the presence of multiple reactive hydroxyl and methoxy groups. A plausible approach involves:

- Step 1 : Start with 6-hydroxy-2-naphthoic acid (CAS 16712-64-4) . Protect the 6-hydroxy group using a benzyl (Bn) or phenylmethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the 7-methoxy group via methylation (e.g., CH₃I, Ag₂O) .

- Step 3 : Deprotect the 4-hydroxy group selectively using catalytic hydrogenation (H₂/Pd-C) to remove the benzyl group .

Validate purity at each step using HPLC (≥97% purity threshold) and characterize intermediates via -NMR and FT-IR.

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

- X-ray crystallography : For unambiguous confirmation of substituent positions, as demonstrated for structurally similar naphthalene derivatives .

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]⁺) and isotopic pattern.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions and assign methoxy/phenylmethoxy groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Leverage density functional theory (DFT) calculations to:

- Predict solubility : Use the ACD/Labs Percepta Platform to estimate logP and pKa values .

- Optimize synthetic pathways : Compare activation energies for key steps (e.g., methylation vs. benzylation) .

- Spectroscopic simulation : Match computed -NMR chemical shifts with experimental data to validate regiochemistry .

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data for similar naphthalene derivatives?

- Cross-validate spectral libraries : Compare with NIST Chemistry WebBook entries for methoxy-substituted naphthalenes .

- Replicate synthetic conditions : Variations in solvent polarity (e.g., DMSO vs. CDCl₃) can shift NMR signals; standardize protocols .

- Collaborative verification : Share raw spectral data via platforms like ChemSpider to address discrepancies .

Q. How can researchers design bioactivity assays targeting AT2 receptors, given structural similarities to known analgesics?

- Molecular docking : Use the crystalline structure of AT2 receptors (PDB ID: 6N4A) to model binding interactions, focusing on the phenylmethoxy and carboxylic acid groups .

- In vitro assays : Test calcium flux in HEK293 cells transfected with human AT2 receptors, using the calcium salt derivative for improved solubility .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) and LC-MS/MS quantification .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with a gradient of acetonitrile/0.1% formic acid to detect degradation products .

- Thermogravimetric analysis (TGA) : Monitor decomposition above 270°C, as observed in related methoxycarbonyl-naphthoic acids .

- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/basic conditions to identify labile functional groups .

Q. How should researchers address gaps in toxicity data for this compound?

- Ames test : Screen for mutagenicity using TA98 and TA100 strains, given structural alerts (polycyclic aromatic backbone) .

- Zebrafish embryo assay : Evaluate developmental toxicity (LC₅₀) as a cost-effective in vivo model .

- Read-across analysis : Leverage data from structurally similar compounds (e.g., 6-methoxy-2-naphthoic acid) under REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.